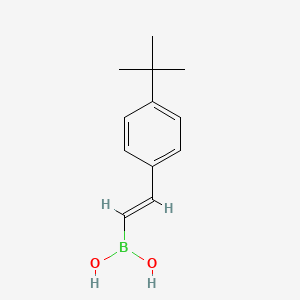

(E)-(4-(tert-Butyl)styryl)boronic acid

Description

Properties

Molecular Formula |

C12H17BO2 |

|---|---|

Molecular Weight |

204.08 g/mol |

IUPAC Name |

[(E)-2-(4-tert-butylphenyl)ethenyl]boronic acid |

InChI |

InChI=1S/C12H17BO2/c1-12(2,3)11-6-4-10(5-7-11)8-9-13(14)15/h4-9,14-15H,1-3H3/b9-8+ |

InChI Key |

HWWQUZUYELOTOJ-CMDGGOBGSA-N |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)C(C)(C)C)(O)O |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C(C)(C)C)(O)O |

Origin of Product |

United States |

Foundational Significance of Organoboronic Acids in Chemical Research

Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in chemical research and are considered a cornerstone of modern organic synthesis. wiley-vch.denih.gov Their stability, low toxicity, and versatile reactivity make them highly attractive reagents. nih.gov

The most profound impact of organoboronic acids lies in their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. wiley-vch.de This palladium-catalyzed reaction forms a carbon-carbon bond by coupling a boronic acid with an organic halide or triflate, a method that has revolutionized the synthesis of biaryls, polyolefins, and styrenes for pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov The reaction is noted for its mild conditions and tolerance of a wide array of functional groups. nih.gov

Beyond this seminal reaction, the applications of organoboronic acids are extensive. They participate in other significant transformations, including:

Chan-Lam Coupling: Forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

Petasis Reaction: A multicomponent reaction involving amines and carbonyls. nih.gov

Asymmetric Synthesis: Used in the creation of chiral molecules. nih.gov

Catalysis: Acting as mild Lewis acid catalysts for various organic transformations. scholaris.ca

The unique electronic nature of the boron atom, with its vacant p-orbital, allows it to act as a Lewis acid and form reversible covalent complexes with diols, amino acids, and sugars. researchgate.net This property has been exploited in the development of sensors for saccharide detection and in medicinal chemistry for designing enzyme inhibitors. researchgate.netnih.gov

Positioning of Styrylboronic Acid Derivatives Within Contemporary Synthetic Chemistry

(E)-(4-(tert-Butyl)styryl)boronic acid belongs to the subclass of alkenylboronic acids, specifically styrylboronic acids. These compounds are particularly valued as precursors for the stereoselective synthesis of stilbenes and their derivatives. Stilbenes (1,2-diphenylethenes) are a class of compounds with significant applications in materials science (e.g., for light-emitting diodes and optical brighteners) and are found in various biologically active natural products, such as resveratrol (B1683913). nih.govchemrxiv.org

The primary role of (E)-styrylboronic acid derivatives is as a key intermediate in reactions that construct the stilbene (B7821643) backbone. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, a configuration that is often retained during cross-coupling reactions, allowing for precise stereochemical control in the final product.

Key synthetic applications that highlight the position of styrylboronic acids include:

Suzuki-Miyaura Coupling: Reacting with aryl halides to produce a wide range of substituted (E)-stilbenes. This remains the most common and powerful application. wiley-vch.de

Photocatalytic Cross-Coupling: Newer, metal-free methods utilize visible light to couple alkenyl boronic acids with partners like aryldiazonium salts, offering a greener alternative for stilbene synthesis. researchgate.net

Carboxylation Reactions: Styrylboronic acids can undergo copper-catalyzed reactions with carbon dioxide to form α,β-unsaturated carboxylic acids, which are themselves versatile synthetic intermediates. researchgate.net

The table below summarizes the key reactions where styrylboronic acid derivatives are pivotal.

| Reaction Type | Coupling Partner | Product Class | Significance |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides | Substituted Stilbenes | High efficiency, stereoretention, broad functional group tolerance. nih.gov |

| Photocatalytic Coupling | Aryldiazonium Salts | (E)-Stilbenes | Metal-free, uses visible light, environmentally benign solvents. researchgate.net |

| Copper-Catalyzed Carboxylation | Carbon Dioxide (CO₂) | α,β-Unsaturated Carboxylic Acids | C-C bond formation using a renewable C1 source. researchgate.net |

Historical Development and Evolution of Boronic Acid Applications

Direct Borylation Strategies for Alkenes and Alkynes

Direct borylation methods offer an efficient pathway to introduce a boronic acid functional group onto an alkene or alkyne backbone. These strategies are often characterized by their atom economy and stereoselectivity.

Hydroboration of Alkynes (e.g., 4-(tert-Butyl)phenylacetylene (B1222401) Precursors)

Hydroboration of terminal alkynes is a powerful and widely used method for the synthesis of (E)-alkenylboronic acids. This reaction involves the syn-addition of a boron hydride reagent across the carbon-carbon triple bond. masterorganicchemistry.com For the synthesis of (E)-(4-(tert-butyl)styryl)boronic acid, the precursor 4-(tert-butyl)phenylacetylene is typically employed.

The choice of the hydroborating agent is crucial for achieving high regioselectivity and preventing double hydroboration. While borane (B79455) (BH₃) can be used, sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often preferred to ensure mono-hydroboration and to favor the placement of the boron atom at the terminal, less sterically hindered carbon (anti-Markovnikov addition). chemistrysteps.come-bookshelf.de Catecholborane and pinacolborane are also effective reagents that yield stable vinylboronate esters, which can be subsequently hydrolyzed to the desired boronic acid. masterorganicchemistry.comresearchgate.net The reaction mechanism proceeds through a concerted, four-membered transition state where the boron and hydrogen atoms add to the same face of the alkyne, resulting in the (E)-stereochemistry of the resulting alkenylborane. masterorganicchemistry.comchemistrysteps.com

For instance, the reaction of 4-(tert-butyl)phenylacetylene with catecholborane, often in the presence of a catalyst, yields the corresponding (E)-styrylboronate ester. Subsequent hydrolysis affords this compound.

| Reagent | Product Type | Stereoselectivity | Ref |

| Catecholborane | Vinyl boronic ester | syn-addition | masterorganicchemistry.com |

| Pinacolborane | Alkenylboronic acid pinacol (B44631) ester | syn-addition | ajuronline.org |

| 9-BBN | Alkenylborane | syn-addition, anti-Markovnikov | e-bookshelf.de |

Transition-Metal-Catalyzed Borylation of Alkenyl Substrates

Transition-metal catalysis provides a versatile platform for the borylation of alkenyl substrates. Catalysts based on iridium, rhodium, and copper have been successfully employed for the hydroboration of alkynes with reagents like pinacolborane (HBpin) and catecholborane (HBcat). researchgate.netresearchgate.net These catalyzed reactions often proceed under milder conditions and can exhibit different selectivity profiles compared to uncatalyzed hydroborations.

Iridium complexes, for example, can catalyze the hydroboration of terminal alkynes with 1,8-naphthalenediaminatoborane, leading to masked alkenylboronic acids. researchgate.net Similarly, rhodium-catalyzed hydroboration of gem-difluorinated cyclobutenes has been shown to produce chiral α-boryl cyclobutanes with high regio- and enantioselectivity. researchgate.net Copper clusters have also been developed as catalysts for the hydroboration of alkynes to vinylboronate esters, demonstrating high turnover numbers and chemoselectivity. researchgate.net

Decarboxylative and Photoredox-Catalyzed Borylation Approaches

More recent advancements in borylation chemistry include decarboxylative and photoredox-catalyzed methods. Decarboxylative borylation allows for the conversion of α,β-unsaturated carboxylic acids, such as 4-(tert-butyl)cinnamic acid, into the corresponding styrylboronic acids. This approach offers an alternative disconnection for the synthesis of these valuable compounds.

Photoredox catalysis has also emerged as a powerful tool for C-B bond formation. These methods often utilize visible light to initiate radical-mediated processes, enabling the borylation of substrates that may be challenging to functionalize using traditional methods. While specific examples for the direct synthesis of this compound via these methods are less commonly detailed, the general principles represent a growing area of research in organoboron chemistry. researchgate.net

Alternative Routes to (E)-Styrylboronic Acid Frameworks

Besides the direct functionalization of unsaturated C-C bonds, several other synthetic strategies are available for constructing the (E)-styrylboronic acid scaffold.

Organometallic Reagent-Mediated Boronic Acid Synthesis

A classic approach to boronic acid synthesis involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate. To synthesize this compound via this route, one would first need to prepare the corresponding (E)-styryl Grignard or organolithium reagent. This can be achieved through metal-halogen exchange of a suitable (E)-vinyl halide precursor, like (E)-1-bromo-2-(4-(tert-butyl)phenyl)ethene.

The subsequent reaction of this organometallic intermediate with the trialkyl borate forms a boronate ester. Acidic workup then hydrolyzes the ester to furnish the desired this compound. This method is robust and widely applicable, though it requires the pre-synthesis of the organometallic reagent.

Palladium-Catalyzed Miyaura Borylation Reactions of Halides and Triflates

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that provides a direct route to boronate esters from organic halides or triflates. To synthesize the pinacol ester of this compound, one could use (E)-1-bromo-2-(4-(tert-butyl)phenyl)ethene as the substrate.

This vinyl halide is reacted with a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a suitable base. The catalytic cycle involves the oxidative addition of the vinyl halide to the palladium(0) complex, followed by transmetalation with the diboron (B99234) reagent and reductive elimination to yield the (E)-styrylboronate ester and regenerate the catalyst. This method is highly efficient and tolerant of a wide range of functional groups.

| Reaction | Substrate | Boron Source | Catalyst |

| Miyaura Borylation | (E)-Vinyl Halide | Bis(pinacolato)diboron | Palladium Complex |

| Miyaura Borylation | (E)-Vinyl Triflates | Bis(pinacolato)diboron | Palladium Complex |

Advanced Research Applications and Future Directions for E 4 Tert Butyl Styryl Boronic Acid Derivatives

Strategic Building Block in Complex Molecule Synthesis

The stilbene (B7821643) scaffold is a core component of many biologically active compounds, most notably the natural product resveratrol (B1683913). (E)-(4-(tert-Butyl)styryl)boronic acid and its derivatives serve as crucial building blocks for creating analogues of these complex molecules. osti.govnih.gov The primary advantage of using this boronic acid is its suitability for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient and stereoselective formation of carbon-carbon bonds. nih.gov

This synthetic strategy offers a convergent approach, where different functionalized aromatic rings can be prepared separately and then joined, providing rapid access to a library of stilbenoid compounds. osti.gov Researchers have synthesized various resveratrol analogues by coupling styrylboronic acids with different aryl halides, aiming to enhance biological activity and improve pharmacokinetic profiles. nih.govnih.gov For instance, replacing the 4'-hydroxyl group of resveratrol with a boronic acid has been shown to yield analogues with enhanced anti-proliferative effects on cancer cells. nih.gov The Wittig reaction is another key method employed for creating the stilbene backbone, which can then be functionalized with a boronic acid group. researchgate.netnih.gov

| Reaction Type | Reactants | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (E)-Styrylboronic Acid Derivative + Aryl Halide | Stilbenoid Analogues (e.g., Resveratrol derivatives) | Convergent synthesis, high stereoselectivity, functional group tolerance. | nih.govnih.gov |

| Wittig Reaction | Benzyl Phosphonium Ylide + Boronate Aldehyde | Boron-containing Stilbene Derivatives | Classic method for stilbene backbone formation. | nih.govnih.gov |

| Wittig Coupling | Phosphonium Salt + 4-formylphenyl boronic acid pinacol (B44631) ester | Cis/Trans mixture of boronic acid resveratrol analogues | Direct synthesis of boronic acid biomimetics of resveratrol. | nih.gov |

Contributions to Advanced Materials and Functional Molecules (e.g., Optoelectronics)

The conjugated π-system of the styryl group in this compound makes it an attractive component for advanced materials with specific optical and electronic properties. These stilbene-based structures are investigated for applications in optoelectronics, such as in light-emitting diodes and as optical brighteners. chemrxiv.org

The incorporation of boron into conjugated organic molecules can significantly influence their electronic characteristics. For instance, stilbene derivatives containing triphenylamine (B166846) (TPA) units, synthesized via Suzuki coupling with bromine-substituted stilbenes, exhibit enhanced fluorescence emissions. chemrxiv.org Such molecules are studied for their solvatochromic properties and potential use in display technology. The tert-butyl group on the styryl moiety can enhance solubility and prevent aggregation-caused quenching (ACQ) of fluorescence in the solid state, a crucial factor for the performance of organic light-emitting materials.

Development of Chemosensors and Molecular Probes Incorporating Boronic Acid Motifs

A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property extensively exploited in the design of chemosensors, particularly for saccharides. rsc.orgnih.govnih.gov The this compound framework can be integrated into fluorescent sensor systems where the styryl unit acts as a fluorophore. mdpi.comusf.edu

The sensing mechanism often relies on changes in the fluorescence properties of the molecule upon binding of a diol-containing analyte, such as glucose, to the boronic acid group. nih.gov This interaction, which forms a cyclic boronate ester, alters the electronic nature of the boron atom. This change can modulate photophysical processes like photoinduced electron transfer (PET) or internal charge transfer (ICT), leading to a detectable change in fluorescence intensity or wavelength. nih.govnih.gov The development of such sensors is a significant area of research for applications in medical diagnostics, like continuous glucose monitoring. nih.govmdpi.com

Catalytic Applications Beyond Traditional Cross-Coupling

While renowned for their role in Suzuki couplings, boronic acids are also being explored for their catalytic capabilities in other types of chemical transformations.

Emerging Transition Metal Catalysis for Boronic Acids (e.g., Cobalt)

Recent research has demonstrated that styrylboronic acids can participate in reactions catalyzed by transition metals other than palladium. A notable example is the cobalt-catalyzed addition of styrylboronic acids to 2-vinylpyridine (B74390) derivatives. nih.gov In this reaction, a styryl cobalt species is generated via transmetalation, which then adds across the vinyl group. nih.gov The use of more abundant and less expensive metals like cobalt for such transformations is a growing field of interest, offering more sustainable catalytic methods. organic-chemistry.orgmdpi.com Cobalt catalysis can also influence stereoselectivity in reactions like the hydroboration of alkynes, showcasing its versatility. nih.gov

Boronic Acids as Organocatalysts or Catalytic Promoters

The Lewis acidic nature of the boron atom allows boronic acids to function as organocatalysts for a variety of reactions. nih.gov Electron-deficient arylboronic acids have been shown to catalyze dehydrative C–O and C–C bond-forming reactions, activating alcohols toward S N 1-type reactivity. acs.orgresearchgate.net They can promote reactions such as amidation between carboxylic acids and amines by activating the carboxylic acid. rsc.org In these roles, the boronic acid acts as a mild, tractable, and often low-toxicity Lewis acid catalyst, providing an alternative to strong Brønsted acids or metal-based catalysts. nih.govresearchgate.net

Exploration of Related Boron-Containing Analogues (e.g., Boronate Esters, Borinic Acids, Trifluoroborates)

The reactivity and physical properties of this compound can be modulated by converting it into related boron-containing analogues.

Boronate Esters : Boronic acids are readily converted into boronate esters, such as pinacol esters, by reaction with diols. nih.gov These esters are often more stable, less polar, and easier to handle and purify than the corresponding boronic acids. wiley-vch.de They are widely used in Suzuki-Miyaura couplings and can be synthesized through various methods, including palladium-catalyzed borylation. nih.gov

Borinic Acids : Borinic acids, which have two organic groups attached to the boron atom, are less common but possess enhanced Lewis acidity compared to boronic acids. nih.gov They can be synthesized from boronic esters via the addition of organometallic reagents. mdpi.com Their unique reactivity makes them useful in catalysis and materials science. nih.govmdpi.com

Trifluoroborates : Potassium organotrifluoroborates (R-BF3K) are another important class of derivatives. They are typically crystalline, air- and moisture-stable solids, which makes them excellent coupling partners in Suzuki-Miyaura reactions. nih.gov They can be prepared from boronic acids or their esters by treatment with KHF2. nih.gov The reactivity of trifluoroborates can differ from that of boronic acids, and they are sometimes preferred for their stability and ease of handling. nih.govnih.govresearchgate.net

| Analogue Type | General Structure | Key Properties | Common Applications | Reference |

|---|---|---|---|---|

| Boronate Esters (e.g., Pinacol Ester) | R-B(OR')₂ | Stable, less polar, easy to purify. | Suzuki-Miyaura coupling, building blocks for complex synthesis. | nih.govwiley-vch.de |

| Borinic Acids | R₂B(OH) | Enhanced Lewis acidity, can form chelates. | Catalysis, cross-coupling, optoelectronic materials. | nih.govmdpi.com |

| Potassium Trifluoroborates | [R-BF₃]K | Crystalline, air- and moisture-stable solids. | Suzuki-Miyaura coupling partners. | nih.govnih.gov |

Q & A

Q. What synthetic routes are commonly employed to prepare (E)-(4-(tert-Butyl)styryl)boronic acid, and how is stereochemical purity ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, aryl halides (e.g., 4-(tert-butyl)styryl bromide) are reacted with pinacol boronate esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ . To ensure stereochemical purity (E-configuration), reaction conditions such as temperature (60–80°C) and ligand choice (e.g., SPhos) are optimized. Post-synthesis, the E-isomer is confirmed via ¹H NMR by observing characteristic coupling constants (J = 16–18 Hz for trans-vinylic protons) .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be reported?

- ¹H/¹³C NMR : Confirms structure via vinyl proton coupling (δ 6.5–7.5 ppm, doublet of doublets) and tert-butyl group signals (δ 1.3 ppm, singlet) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₇BO₂: 220.1378) .

- HPLC/GC : Quantifies purity (>97% by GC with non-polar columns, e.g., DB-5) .

- FT-IR : Identifies boronic acid B-O stretches (~1340 cm⁻¹) and vinyl C=C (~1620 cm⁻¹) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the reactivity of this compound in cross-coupling reactions?

The tert-butyl group introduces steric hindrance, slowing transmetalation steps in Suzuki reactions. However, it enhances stability against protodeboronation in acidic conditions. For example, in pH 7–9 buffers, the tert-butyl group reduces aggregation of boronic acid species, improving solubility in organic solvents like DMF . Comparative studies with non-substituted styrylboronic acids show a 20–30% lower reaction yield but higher regioselectivity in aryl-aryl couplings .

Q. What strategies mitigate challenges in using this compound for constructing conjugated polymers?

- Catalyst Optimization : Bulky ligands (e.g., XPhos) reduce steric clashes during polymerization .

- Solvent Systems : Mixed solvents (toluene/DMF, 3:1) enhance solubility of growing polymer chains.

- Temperature Control : Reactions at 90–100°C prevent premature precipitation while maintaining boronic acid stability .

- Additives : Molecular sieves (3Å) minimize hydrolysis of the boronic acid .

Methodological and Data Analysis Questions

Q. How can researchers resolve discrepancies in binding affinity data for this compound across different pH conditions?

Binding constants (K) for boronic acids are pH-dependent due to equilibria between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms. For example:

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in boronic acid derivatives?

- Multivariate Regression : Correlates substituent effects (e.g., tert-butyl vs. methoxy) with reaction yields or binding constants .

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., steric/electronic parameters) to identify dominant factors .

- Error Analysis : Reports standard deviations (n ≥ 3) for reproducibility, especially in pH-sensitive systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.